2-hydrazino-N-isopropyl-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

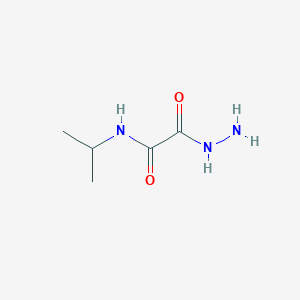

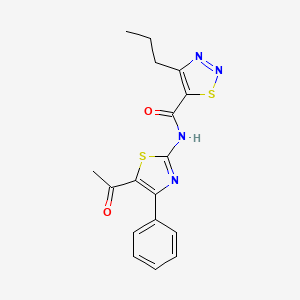

2-hydrazino-N-isopropyl-2-oxoacetamide is a chemical compound with the molecular formula C5H11N3O2 and a molecular weight of 145.16 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-hydrazino-N-isopropyl-2-oxoacetamide is represented by the formula C5H11N3O2 . This indicates that the compound consists of 5 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

2-hydrazino-N-isopropyl-2-oxoacetamide is a solid at room temperature . It has a predicted melting point of 154.96°C and a predicted boiling point of 376.61°C . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of 1.48 .Wissenschaftliche Forschungsanwendungen

Inhibition of Dopa Decarboxylase

2-hydrazino analogs have been explored for their inhibitory effects on DOPA decarboxylase, an enzyme involved in the biosynthesis of neurotransmitters. One study demonstrates the potential of these compounds to modulate serotonin levels in vivo, indicating their relevance in neurological research and potential therapeutic applications for disorders associated with serotonin dysregulation (Porter et al., 1962).

Radiopharmaceutical Labeling

Hydrazinonicotinamide-functionalized molecules have been utilized in the development of radiopharmaceuticals. The ability to label biologically active molecules with technetium-99m using hydrazino compounds opens up avenues for advanced diagnostic imaging techniques, especially in the visualization of specific receptors or biological processes in vivo (Liu et al., 1998).

Multicomponent Synthesis Reactions

Hydrazino compounds participate in multicomponent reactions to synthesize complex organic structures, such as tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones. These reactions showcase the versatility of hydrazino compounds in organic synthesis, providing a route to compounds with potential pharmaceutical applications (Giustiniano et al., 2015).

Ligational and Potentiometric Studies

Studies involving copper (II) complexes of hydrazones derived from hydrazino compounds have shed light on their coordination chemistry. These investigations provide insights into the metal-binding properties of hydrazino-based ligands, which could be useful in catalysis, metal recovery, and the design of metallopharmaceuticals (Shah, 2016).

Antimicrobial Activity

Hydrazino compounds have been explored for their antimicrobial properties, with some derivatives showing significant activity against both bacterial and fungal pathogens. This research highlights the potential of hydrazino compounds as a basis for developing new antimicrobial agents (Kumar & Mishra, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-hydrazinyl-2-oxo-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-3(2)7-4(9)5(10)8-6/h3H,6H2,1-2H3,(H,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHAYJHXPTFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazino-N-isopropyl-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)

![2,2-Dimethyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2698214.png)

![1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2698215.png)

![5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine](/img/structure/B2698217.png)

![5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2698226.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2698227.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2698229.png)